Streptomycin B
Description
Contextualization within Aminoglycoside Antibiotics Research
Aminoglycosides are a class of broad-spectrum antibiotics characterized by their structure, which consists of amino sugars linked glycosidically to an aminocyclitol core. wikipedia.orglongdom.org Streptomycin (B1217042) was the first aminoglycoside to be discovered and introduced into clinical practice in the 1940s. drugbank.comnih.gov This class of antibiotics primarily functions by inhibiting protein synthesis in susceptible bacteria. wikipedia.orgresearchgate.net They bind to the bacterial 30S ribosomal subunit, causing misreading of the mRNA codon and ultimately leading to bacterial cell death. researchgate.net The research into aminoglycosides, sparked by the discovery of streptomycin, paved the way for the isolation of numerous other important antibiotics like neomycin and gentamicin (B1671437) from various soil microbes, fundamentally changing the treatment of severe bacterial infections. wikipedia.orgijabbr.com
Historical Perspectives on Streptomycin B Discovery and Initial Characterization
The discovery of streptomycin in 1943 by Albert Schatz, a PhD student in Selman Waksman's laboratory at Rutgers University, was a landmark achievement in medicine. wikipedia.orgebsco.com During the subsequent efforts to purify and characterize the antibiotic produced by Streptomyces griseus, researchers found that the fermentation broth contained not one, but two related active substances. google.com
In 1947, J. Fried and E. Titus of the Squibb Institute for Medical Research published work identifying this second component, which they termed this compound. nih.gov The primary, more potent compound was designated Streptomycin A, which is now universally known as streptomycin. google.com Initial characterization revealed that this compound, later identified as mannosidostreptomycin, exhibited significantly lower antibiotic activity—approximately one-quarter of that of Streptomycin A against most bacteria. google.com This discovery highlighted that the crude "streptomycin complex" was a mixture. google.com For a time, this compound was considered a less useful byproduct of the streptomycin fermentation process. google.com
Structural Analogy and Differentiating Characteristics of this compound relative to Streptomycin A
The fundamental difference between Streptomycin A and this compound lies in their chemical structures. This compound is a glycoside of Streptomycin A. Specifically, it contains an additional D-mannose sugar residue linked to the N-methyl-L-glucosamine moiety of the streptomycin molecule. google.comnih.gov This structural modification is responsible for the observed differences in their biological activity. The addition of the mannose group in this compound reduces its potency compared to Streptomycin A. google.com
The core structure of both molecules consists of three components: a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine sugar. longdom.orgslideshare.net In this compound, the mannose unit is attached to this N-methyl-L-glucosamine, creating a more complex tetrasaccharide-like structure. nih.gov
| Characteristic | Streptomycin A | This compound (Mannosidostreptomycin) |
|---|---|---|
| Common Name | Streptomycin | Mannosidostreptomycin |
| Molecular Formula | C₂₁H₃₉N₇O₁₂ | C₂₇H₄₉N₇O₁₇ |
| Molar Mass | 581.6 g/mol | 743.7 g/mol |
| Structural Difference | Trisaccharide-like structure | Contains an additional D-mannose residue attached to the N-methyl-L-glucosamine moiety google.comnih.gov |
| Relative Antibiotic Activity | High (Baseline) | Lower; approximately 25% of the activity of Streptomycin A google.com |
Structure
2D Structure
Properties
CAS No. |
128-45-0 |
|---|---|
Molecular Formula |
C27H49N7O17 |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7-,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
HQXKELRFXWJXNP-ABOIPUQESA-N |
Isomeric SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Streptomycin B Production
Microbial Origin and Producing Organisms: Streptomyces griseus Strains
Streptomycin (B1217042) was first discovered in the laboratory of Selman A. Waksman and is industrially produced by the soil-dwelling bacterium Streptomyces griseus nih.govslideshare.netasm.org. This genus of filamentous, Gram-positive bacteria is ubiquitous in soil environments and is renowned for its prolific production of a vast array of secondary metabolites, including a significant majority of clinically used antibiotics asm.orgijpsi.org. Streptomyces griseus strains have been extensively studied for their streptomycin production capabilities, with research identifying various strains and optimizing their fermentation conditions for maximal yield ijpsi.orgmicrobiologyresearch.org. Streptomycin B is a naturally occurring variant found within the fermentation broths of S. griseus, albeit in lower quantities compared to streptomycin A lcms.cz.
Precursor Incorporation and Metabolic Flux Analysis
The biosynthesis of streptomycin is a highly regulated process that draws upon central metabolic pathways, primarily utilizing D-glucose as the ultimate carbon source for all three core structural components genome.jpgenome.jpkegg.jpkegg.jpnih.govasm.org. The synthesis of these moieties proceeds through independent, yet interconnected, biochemical routes.
The entire streptomycin molecule is principally derived from glucose-6-phosphate, a key intermediate in carbohydrate metabolism nih.govasm.org. D-glucose serves as the initial substrate that is channeled into the specialized pathways for synthesizing the streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine units. The precise metabolic flux and the regulation of precursor availability are critical for efficient antibiotic production.
The three characteristic moieties of streptomycin are synthesized through distinct pathways:
Streptidine Moiety: The biosynthesis of streptidine, an aminocyclitol, originates from myo-inositol genome.jpgenome.jpkegg.jpkegg.jpresearchgate.netjmb.or.krnih.gov. Myo-inositol undergoes oxidation at the C-1 position to form scyllo-inosamine, which is subsequently phosphorylated. This intermediate is then transamidinated with arginine to introduce the first guanidino group. A second, similar sequence of oxidation, phosphorylation, and transamidation at the C-3 position yields the complete streptidine structure genome.jpgenome.jpkegg.jpkegg.jpresearchgate.net. Enzymes such as inosamine-phosphate amidinotransferase (StrB1) and dehydrogenases are crucial for these steps genome.jpnih.govuniprot.org.
Streptose Moiety: This 6-deoxyhexose sugar is synthesized from D-glucose via a dTDP-glucose dependent pathway genome.jpgenome.jpkegg.jpkegg.jpjmb.or.krbiorxiv.org. The pathway shares similarities with the biosynthesis of other deoxyhexoses, such as rhamnose, involving enzymes analogous to the RmlA, RmlB, RmlC, and RmlD proteins. A distinctive feature of streptose biosynthesis is a ring contraction step, which is thought to be catalyzed by orthologues of RmlC or RmlD, such as the StrM protein identified in S. griseus biorxiv.org.
N-Methyl-L-Glucosamine Moiety: The precise biosynthetic route for N-methyl-L-glucosamine remains incompletely elucidated, although the relevant gene cluster has been proposed genome.jpgenome.jpkegg.jpkegg.jpuniprot.org. This modified amino sugar is a vital component of the final streptomycin structure.
Table 1: Key Precursors and Derived Moieties in Streptomycin Biosynthesis
| Precursor Molecule | Biosynthetic Pathway Origin | Derived Moiety |
| D-Glucose | Central Metabolism | Streptose, N-methyl-L-glucosamine, Streptidine (via myo-inositol) |
| Glucose-6-Phosphate | Glycolysis | Primary precursor for all moieties |
| myo-Inositol | Derived from D-glucose | Streptidine |
| L-Arginine | Amino Acid Metabolism | Guanidino groups of Streptidine |
Elucidation of this compound Specific Biosynthetic Steps
This compound is characterized by the presence of a mannose residue attached to the streptidine core, distinguishing it from streptomycin A lcms.cz. This glycosylation event occurs at a later stage of the biosynthesis, modifying the assembled streptomycin A precursor or a related intermediate.
The attachment of the mannose moiety to the this compound structure is mediated by specific enzymatic machinery. While the exact enzymes and pathway for this compound mannosylation are not as extensively detailed as the core streptomycin biosynthesis, glycosyltransferases are generally recognized as the class of enzymes responsible for transferring sugar residues to acceptor molecules in natural product biosynthesis sci-hub.senih.govfrontiersin.org. These enzymes utilize activated sugar donors, such as nucleoside diphosphate (B83284) sugars, to catalyze the formation of glycosidic bonds. The mannosylation step in this compound biosynthesis represents a tailoring modification that adds a sugar unit to the streptidine portion of the molecule .
The biosynthesis of streptomycin and its analogs is governed by a cluster of genes, commonly referred to as the str gene cluster asm.orgnih.govasm.orgontosight.ai. This cluster encodes a suite of enzymes responsible for the synthesis of the individual moieties and their subsequent assembly. Key enzymes identified in the streptomycin biosynthetic pathway include:
StrB1: An L-arginine:inosamine-phosphate amidinotransferase, critical for introducing guanidino groups during streptidine synthesis genome.jpuniprot.org.
StrF: An isomerase involved in the synthesis of CDP-N-methyl-L-glucosamine researchgate.net.
StrH: A glycosyltransferase that catalyzes the condensation of streptidine 6-phosphate with dihydrostreptose (B1196812), forming the glycosidic linkage researchgate.net.
StrI: A dehydrogenase involved in the production of streptidine 6-phosphate researchgate.net.
StrM: A putative RmlC orthologue implicated in the ring contraction step during streptose biosynthesis biorxiv.org.
StrD, StrE, StrK: Enzymes encoded by the str cluster, with StrD identified as streptidine kinase, StrE as N-methyl-L-glucosamine synthase, and StrK as streptomycin 6-phosphotransferase ontosight.ai.
While StrH is identified as a glycosyltransferase involved in linking streptidine and streptose, the specific enzymes responsible for the mannosylation event leading to this compound have not been explicitly characterized in the provided literature. However, the general role of glycosyltransferases in modifying natural products with sugar moieties is well-established nih.gov.
Table 2: Key Enzymes in Streptomycin Biosynthesis and Their Roles
| Enzyme Name | Gene Locus (if known) | Primary Role in Streptomycin Biosynthesis |
| StrB1 | strB1 | L-arginine:inosamine-phosphate amidinotransferase (Streptidine synthesis) |
| StrF | strF | Isomerase (CDP-N-methyl-L-glucosamine synthesis) |
| StrH | strH | Glycosyltransferase (Condensation of streptidine 6-P and dihydrostreptose) |
| StrI | strI | Dehydrogenase (Streptidine 6-phosphate production) |
| StrM | strM | Putative RmlC orthologue (Streptose biosynthesis) |
| StrD | strD | Streptidine kinase |
| StrE | strE | N-methyl-L-glucosamine synthase |
| StrK | strK | Streptomycin 6-phosphotransferase |
Compound List:
this compound
Streptomycin A
Streptidine
Streptose
N-methyl-L-glucosamine
myo-Inositol
scyllo-Inosamine
D-glucose
Glucose-6-phosphate
L-arginine
CDP-N-methyl-L-glucosamine
dTDP-glucose
Mannose
Biosynthetic Pathways and Genetic Organization of the Streptomycin Biosynthesis Cluster
The genes responsible for streptomycin biosynthesis in Streptomyces griseus are organized into a large, contiguous cluster on the bacterial chromosome. This cluster, spanning approximately 32.6 kilobases, comprises over 25 genes that encode enzymes for the synthesis of the antibiotic's three core moieties: streptidine, streptose, and N-methyl-L-glucosamine, as well as regulatory and transport functions nih.govasm.orgasm.org. This gene cluster is believed to have been acquired through horizontal gene transfer asm.org. The expression of these biosynthesis genes is tightly controlled, primarily by a pathway-specific transcriptional activator, StrR nih.govresearchgate.net.
Analysis of str Gene Clusters
The streptomycin biosynthesis gene cluster is a well-characterized locus containing numerous genes essential for the production of the antibiotic. Key genes within this cluster include:
strR : This gene encodes the pathway-specific transcriptional activator responsible for inducing the expression of the entire streptomycin biosynthesis gene cluster asm.orgnih.govresearchgate.netoup.com. StrR is a DNA-binding protein that interacts with multiple recognition sites upstream of the promoters of the streptomycin biosynthesis genes nih.govoup.com.
strA : This gene confers streptomycin resistance by encoding streptomycin 6-phosphotransferase, an enzyme that phosphorylates streptomycin nih.govresearchgate.net.
strB1 : This gene encodes an amidinotransferase, an enzyme crucial for the biosynthesis of the streptidine moiety of streptomycin nih.govgenome.jp.
strF and strG : These genes are implicated in the formation of the N-methyl-L-glucosamine moiety, one of the sugar components of streptomycin researchgate.netnih.gov.
strH : This gene is involved in the glycosylation step, specifically in the condensation of streptidine-6-phosphate and dihydrostreptose, another sugar component researchgate.netnih.gov.
strI : The putative StrI protein exhibits similarity to the NAD(P)-binding sites of dehydrogenases, suggesting a role in redox reactions within the pathway researchgate.netnih.gov.
strN : This gene contains a conserved TTA codon near its start, which may play a role in the regulation of the str cluster researchgate.netnih.gov.
strS : This gene is also identified as part of the streptomycin biosynthesis gene cluster nih.govasm.org.
The organization of these genes within the cluster and their specific roles in assembling the complex streptomycin molecule highlight the intricate nature of secondary metabolite biosynthesis in Streptomyces.
Regulatory Mechanisms in this compound Production
The production of streptomycin is a highly regulated process, finely tuned to cellular conditions and environmental cues. This regulation involves a cascade of transcriptional activators and signaling molecules.
Global and Pathway-Specific Transcriptional Regulators
The streptomycin biosynthesis gene cluster is primarily activated by the pathway-specific transcriptional activator, StrR asm.orgnih.govresearchgate.netoup.com. StrR binds to specific DNA sequences within the promoters of the str genes, thereby initiating their transcription nih.govoup.com.
The expression of strR itself is under the control of a global transcriptional activator, AdpA asm.orgresearchgate.netnih.govnih.govasm.orgfrontiersin.orgamazon.comoup.comfrontiersin.orgresearchgate.netnih.gov. AdpA binds to specific upstream activation sites within the strR promoter, mediating its transcriptional activation asm.orgnih.gov. AdpA is a pleiotropic regulator, influencing various cellular processes including morphological differentiation and the biosynthesis of other secondary metabolites asm.orgamazon.com.
Role of A-Factor and Quorum Sensing in Biosynthesis
A central regulator in the streptomycin production cascade is A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a γ-butyrolactone signaling molecule asm.orgnih.govnih.govresearchgate.netnih.govasm.org. A-factor acts as a microbial hormone, triggering streptomycin biosynthesis and morphological differentiation in Streptomyces griseus asm.orgresearchgate.net.
The regulatory cascade initiated by A-factor involves several steps:
A-factor binds to its cognate receptor protein, ArpA nih.govresearchgate.netnih.gov.
This binding causes ArpA to dissociate from the promoter of the adpA gene nih.govresearchgate.netnih.gov.
The release of ArpA allows for the transcription and translation of adpA, leading to the production of AdpA asm.orgnih.govnih.gov.
AdpA then binds to the promoter of strR, activating its transcription asm.orgnih.gov.
Finally, StrR activates the expression of the entire streptomycin biosynthesis gene cluster nih.govresearchgate.netoup.com.
This intricate signaling pathway demonstrates how quorum sensing, mediated by A-factor, coordinates antibiotic production with other developmental processes in Streptomyces researchgate.netasm.org.
Negative Regulation of Antibiotic Production
While positive regulators like AdpA and StrR drive streptomycin production, negative regulatory mechanisms also exist to fine-tune the process. The Rsp translocator , encoded by the rspB gene (part of the rspABCD operon), has been identified as a negative regulator of streptomycin biosynthesis oup.comresearchgate.netoup.comnih.gov.
Disruption of the rspB gene leads to a significant overproduction of streptomycin, approximately threefold higher than in the wild-type strain oup.comresearchgate.netoup.comnih.gov.
Conversely, introducing rspB on a high-copy-number plasmid inhibits streptomycin production oup.comresearchgate.netoup.comnih.gov.
The Rsp proteins (RspB and RspC) exhibit similarities to domains of ABC-2 type transporters, suggesting that this system is involved in exporting a substance that influences the expression levels of streptomycin biosynthesis genes oup.comresearchgate.netoup.comnih.gov. This export mechanism likely plays a role in modulating the intracellular levels of signaling molecules or intermediates that control the initiation and extent of streptomycin production.
Molecular Mechanisms of Action of Streptomycin B
Ribosomal Target Interaction Studies
Streptomycin (B1217042) B's primary target is the 30S ribosomal subunit, a smaller component of the bacterial 70S ribosome. uri.edu By binding to this subunit, it triggers a series of inhibitory effects on protein synthesis. wikipedia.orgtoku-e.com
The core of Streptomycin B's interaction with the ribosome is its high-affinity binding to the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. wikipedia.orgchemeurope.com This binding is specific and occurs even in the absence of ribosomal proteins, indicating that the 16S rRNA itself contains the primary recognition signals for the antibiotic. nih.gov The interaction is irreversible and involves multiple contact points, creating a stable complex that physically alters the ribosome's structure. wikipedia.orgnih.gov This binding event is the foundational step that initiates all subsequent mechanisms of inhibition. reading.ac.uk
A critical consequence of this compound binding to the 30S subunit is the disruption of the translation initiation process. chemeurope.comreading.ac.uk Specifically, it interferes with the proper binding of formyl-methionyl-tRNA (fMet-tRNA) to the P-site of the ribosome. ontosight.aiwikipedia.orgtoku-e.com The fMet-tRNA is the specialized initiator tRNA that starts the synthesis of all bacterial proteins. By hindering its association with the ribosome-mRNA complex, this compound effectively blocks the formation of a functional initiation complex, thereby preventing the start of polypeptide chain synthesis. chemeurope.comfrontiersin.org
Beyond inhibiting initiation, this compound is a potent inducer of errors in translation that is already underway. reading.ac.uknih.gov It binds near the A-site of the ribosome, the location of codon recognition, and distorts its structure. uri.edunih.gov This distortion impairs the ribosome's ability to accurately select the correct aminoacyl-tRNA that matches the mRNA codon. nih.govmdpi.com The antibiotic achieves this by stabilizing the binding of incorrect (near-cognate) tRNAs while simultaneously destabilizing the binding of the correct (cognate) tRNA. nih.govnih.gov This leads to a significant increase in the incorporation of wrong amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins that contribute to cell death. ontosight.ainih.govbnl.gov
The binding of this compound to the 30S subunit is also thought to interfere with the stable association between the 30S subunit and the messenger RNA (mRNA) strand. wikipedia.orgtoku-e.com This can lead to the formation of an unstable ribosomal-mRNA complex. wikipedia.orgtoku-e.com Such instability can cause premature termination of protein synthesis, where the ribosome detaches from the mRNA before the full-length protein has been made. wikipedia.orgtoku-e.com This truncation of proteins further depletes the cell of essential functional proteins.
Structural Basis of Ribosome-Streptomycin B Interaction
Crystallographic and biochemical studies have provided detailed insights into the precise location and nature of the interaction between this compound and the ribosome.
The binding pocket for this compound on the 30S subunit is a complex, three-dimensional site composed primarily of rRNA, with contributions from a key ribosomal protein. nih.govnih.gov X-ray crystallography studies have identified that the drug binds adjacent to the decoding A-site. nih.gov
Key interaction points include:
Helix 44 (h44) of the 16S rRNA : This is a crucial element of the decoding center. This compound makes extensive contact with the phosphate (B84403) backbone of h44. nih.govnih.govasm.org The binding induces a significant local distortion of this helix, which directly impacts the bases involved in codon recognition. nih.govnih.gov
Ribosomal Protein uS12 : this compound interacts directly with this protein, which is situated near the decoding center. mdpi.comnih.govnih.gov Mutations in the gene for uS12 are a well-known cause of streptomycin resistance, highlighting the functional importance of this interaction. researchgate.net The interplay between this compound, h44, and uS12 is critical for inducing the conformational changes that lead to codon misreading. uri.edumdpi.com
Other rRNA Helices : The binding site is further defined by contacts with other regions of the 16S rRNA, including helix 18 (specifically the G530 loop) and helix 27. mdpi.comnih.govnih.gov The interaction with the G530 loop is particularly significant as this loop is a crucial element in the decoding site, and its perturbation by this compound severely disrupts the accuracy of tRNA selection. mdpi.comresearchgate.net
Table 1: Key Ribosomal Components Interacting with this compound
| Interacting Component | Type | Location on Ribosome | Role in this compound Action |
|---|---|---|---|
| 16S rRNA | RNA | 30S Subunit | Primary binding scaffold for the drug. nih.gov |
| Helix 44 (h44) | RNA | 16S rRNA, Decoding Center | Forms major part of the binding pocket; its distortion leads to misreading. nih.govnih.gov |
| Helix 18 (G530 loop) | RNA | 16S rRNA, Decoding Center | Interaction induces conformational changes altering A-site geometry and accuracy. mdpi.comresearchgate.net |
| Helix 27 | RNA | 16S rRNA | Contributes to the formation of the drug binding pocket. nih.gov |
| Protein uS12 | Protein | 30S Subunit, near A-site | Direct contact point; modulates the effects of drug binding on translational fidelity. mdpi.comnih.gov |
Table 2: Summary of Molecular Mechanisms
| Mechanism | Description | Key Molecular Effect |
|---|---|---|
| Ribosomal Binding | High-affinity, irreversible binding to 16S rRNA within the 30S subunit. wikipedia.orgnih.gov | Formation of a stable drug-ribosome complex. |
| Initiation Interference | Blocks the binding of initiator fMet-tRNA to the P-site. ontosight.aitoku-e.com | Prevention of protein synthesis initiation. |
| Codon Misreading | Distorts the A-site, decreasing the accuracy of tRNA selection. nih.govmdpi.com | Synthesis of erroneous, non-functional proteins. |
| Complex Destabilization | Weakens the interaction between the ribosome and mRNA. wikipedia.orgtoku-e.com | Premature termination of translation. |
Conformational Changes Induced by Binding
The binding of this compound to the 30S ribosomal subunit induces significant and unique conformational changes in the decoding center. These structural alterations are central to its mechanism of action, leading to the misreading of the genetic code.
Upon binding, this compound interacts with a specific pocket on the 30S subunit. This binding site is formed by ribosomal protein S12 and several helices of the 16S rRNA, including helices 1, 18, 27, and 44. nih.govmdpi.com The interaction of this compound with this site triggers a cascade of conformational rearrangements.
One of the most critical changes occurs in helix 44 of the 16S rRNA, which is a key component of the decoding site. Unlike some other aminoglycosides that cause the flipping out of conserved adenine (B156593) residues (A1492 and A1493), this compound induces a lateral shift of this helix towards ribosomal protein S12 and helix 18. nih.gov This movement distorts the geometry of the decoding A site, which is responsible for recognizing the codon-anticodon pairing.
Furthermore, this compound binding influences the interaction between helix 44 and the adjacent helix 45. It stabilizes a "disengaged" conformation of the helix 45 tetraloop, causing it to retract from helix 44. nih.govoup.com This is in contrast to other aminoglycosides like paromomycin, which favor an "engaged" conformation. nih.gov The stabilization of this disengaged state further contributes to the distortion of the ribosomal decoding center. oup.com
These conformational changes have a profound impact on the fidelity of translation. By pre-organizing the decoding site into a specific, altered conformation, this compound destabilizes the binding of cognate (correct) aminoacyl-tRNA to the mRNA codon while simultaneously stabilizing the binding of near-cognate (incorrect) aminoacyl-tRNA. nih.govbnl.gov This effectively reduces the ribosome's ability to discriminate between correct and incorrect tRNA molecules, leading to the incorporation of wrong amino acids into the growing polypeptide chain. bnl.gov This synthesis of aberrant proteins ultimately disrupts cellular function and leads to bacterial cell death. wikipedia.orgebi.ac.uk
Studies have also indicated that this compound binding can lead to a general "loosening" of the ribosomal structure. nih.gov This suggests that the conformational changes are not strictly localized to the binding site but may have more widespread effects on the ribosome's structure and dynamics. These alterations collectively impair the ribosome's function, highlighting the intricate structural basis for this compound's antibiotic activity.
Implications of Mannose Moiety on Binding Affinity and Specificity
This compound, also known as mannosido-streptomycin, is structurally distinguished from the more common Streptomycin A by the presence of a mannose moiety attached to the streptidine (B14820) core. This structural difference has significant implications for its biological activity, particularly its binding affinity and specificity to the bacterial ribosome.
While the core interactions of the streptomycin molecule with the 16S rRNA and ribosomal protein S12 are crucial for its inhibitory action, the mannose residue in this compound introduces an additional chemical entity that can influence these interactions. nih.gov It is hypothesized that the presence of the bulky and hydrophilic mannose group could introduce steric hindrance or alter the electrostatic interactions at the binding pocket, thereby reducing the binding affinity.
The mannose moiety, however, provides a unique chemical property to this compound. It allows for its selective detection and quantification in the presence of Streptomycin A through specific chemical reactions, such as the anthrone (B1665570) test in sulfuric acid. From a biological standpoint, while the reduced bioactivity is a key consequence, the presence of a mannose group could theoretically be exploited for targeted delivery. Mannose receptors are present on the surface of various host cells, such as macrophages. mdpi.comencyclopedia.pub Although this is more relevant to drug delivery strategies in a host organism, it underscores the distinct biochemical properties conferred by the mannose moiety.
In essence, the mannose group of this compound is a critical structural feature that differentiates it from Streptomycin A, leading to a modulation of its interaction with the bacterial ribosome and a decrease in its antibiotic potency.
Mechanisms of Resistance to Streptomycin B
Enzymatic Inactivation of Streptomycin (B1217042) B
Genes Encoding Modifying Enzymes
A primary mechanism by which bacteria confer resistance to streptomycin involves the enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. These modifications typically occur through phosphorylation, acetylation, or adenylation, catalyzed by specific enzymes encoded by resistance genes. These genes are often found on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. oup.comppjonline.orgpatsnap.commdpi.comramauniversity.ac.innih.gov
Several classes of aminoglycoside-modifying enzymes (AMEs) are known to inactivate streptomycin:
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the addition of a phosphate (B84403) group to streptomycin. Key examples include:
APH(6) enzymes: These enzymes, such as APH(6)-Ia and APH(6)-Id, phosphorylate streptomycin at the 6-hydroxyl group of the streptidine (B14820) ring. The genes encoding these enzymes, aph(6)-Ia and aph(6)-Id, have been identified in various bacterial species, including Streptomyces griseus and plant pathogens like Erwinia amylovora. cellmolbiol.orgresearchgate.netnih.govresearchgate.net
APH(3″) enzymes: These enzymes, such as APH(3″)-Ic, phosphorylate streptomycin at the 3″-hydroxyl group of the N-methyl-L-glucosamine ring. The aph(3″)-Ic gene has been isolated from Mycobacterium fortuitum. asm.org
The strA and strB genes encode aminoglycoside-3″-phosphotransferase and aminoglycoside-6-phosphotransferase, respectively, and are frequently found linked as a strA-strB gene pair, a common determinant of streptomycin resistance globally. ppjonline.orgppjonline.orgresearchgate.net
Aminoglycoside Adenylyltransferases (ANTs): These enzymes catalyze the addition of an adenylyl group to streptomycin. The aadA gene, encoding an aminoglycoside adenylyltransferase [ANT(3″)(9)], is a significant contributor to streptomycin resistance and is found in both Gram-negative bacteria and Staphylococcus aureus. nih.govnih.govasm.orgoup.com The ant(6)-Ia gene is also a common determinant of high-level streptomycin resistance in enterococci. elsevier.esresearchgate.net
Aminoglycoside Acetyltransferases (AACs): While less commonly associated with streptomycin inactivation compared to phosphorylation and adenylation, some AAC enzymes can contribute to resistance. For example, the aac(3)-Id gene confers resistance to gentamicin (B1671437) and sisomicin, and the aadA7 gene contributes to streptomycin and spectinomycin (B156147) resistance. oup.com
Table 1: Key Genes Encoding Streptomycin-Modifying Enzymes
| Enzyme Class | Gene Name(s) | Chemical Modification | Target Site (Streptomycin) | Primary Examples of Bacteria/Elements | References |
| Phosphotransferase (APH) | aph(6)-Ia, aph(6)-Id, aph(6)-1c, aph(6)-1d | Phosphorylation | 6-hydroxyl group | Streptomyces griseus, Erwinia amylovora, Tn5 | cellmolbiol.orgresearchgate.netnih.govresearchgate.net |
| Phosphotransferase (APH) | aph(3″) | Phosphorylation | 3″-hydroxyl group | Mycobacterium fortuitum | asm.org |
| Phosphotransferase (APH) | strA, strB | Phosphorylation | 3″/6-hydroxyl groups | Diverse Gram-negative bacteria | ppjonline.orgppjonline.orgresearchgate.net |
| Adenylyltransferase (ANT) | aadA, ant(3″)(9) | Adenylylation | Varies | Gram-negative bacteria, S. aureus | nih.govnih.govasm.org |
| Adenylyltransferase (ANT) | ant(6)-Ia | Adenylylation | Varies | Enterococci | elsevier.esresearchgate.net |
| Acetyltransferase (AAC) | aac(3)-Id | Acetylation | Varies | Vibrio fluvialis | oup.com |
| Adenylyltransferase (ANT) | aadA7 | Adenylylation | Varies | Vibrio fluvialis, E. coli | oup.com |
Efflux Pumps and Permeability Alterations
Bacteria can also develop resistance to streptomycin by reducing the intracellular concentration of the antibiotic. This can be achieved through decreased permeability of the bacterial cell envelope or active extrusion of the drug via efflux pumps.
Role of Transport Systems in Resistance
While enzymatic modification is a major resistance mechanism, alterations in membrane permeability and the action of efflux pumps play a role, particularly in lower levels of resistance. Reduced permeability can limit the entry of streptomycin into the bacterial cell, thereby decreasing its effective intracellular concentration. mdpi.comnih.gov
Efflux pumps are membrane-bound protein complexes that actively transport various substances, including antibiotics, out of the bacterial cell. Although efflux pumps are more extensively studied for other antibiotic classes, their involvement in streptomycin resistance, especially in conjunction with other mechanisms, is an area of ongoing research. Some studies suggest that certain efflux systems might contribute to reduced susceptibility by expelling streptomycin from the cytoplasm. oup.comnih.gov
Horizontal Gene Transfer of Resistance Determinants
The rapid dissemination of streptomycin resistance genes among bacterial populations is significantly driven by horizontal gene transfer (HGT). Resistance genes encoding modifying enzymes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. oup.comppjonline.orgasm.orgresearchgate.net
Plasmids: These extrachromosomal DNA molecules can carry multiple resistance genes and are readily transferred between bacteria through conjugation. Plasmids carrying streptomycin resistance genes, such as aph(6)-Ia and aph(6)-1d, have been identified in various Streptomyces strains and other bacteria. oup.comnih.gov
Transposons: These "jumping genes" can move from one DNA molecule to another, including from plasmids to the chromosome or vice versa, thereby integrating resistance genes into new genetic contexts. Transposons like Tn5393 and Tn5 have been found to carry streptomycin resistance genes. oup.comresearchgate.netelsevier.es
Integrons: These genetic elements are capable of capturing and expressing gene cassettes, including those conferring antibiotic resistance. Class 1 integrons, for instance, have been identified in Vibrio fluvialis and contain genes like aac(3)-Id and aadA7 that contribute to resistance against streptomycin and other aminoglycosides. oup.com
The presence of these resistance genes on mobile elements allows for their efficient spread across different bacterial species and environments, contributing to the global increase in streptomycin resistance. oup.comnih.gov
Adaptive Resistance and Tolerance Mechanisms
Beyond direct inactivation or target modification, bacteria can employ adaptive strategies to survive streptomycin exposure. These mechanisms involve physiological or regulatory changes that confer tolerance or a transient state of resistance.
Sigma Factors: Changes in sigma factors, which are subunits of RNA polymerase that control gene transcription, can influence the expression of resistance genes or alter cellular physiology to cope with antibiotic stress. nih.gov
Toxin-Antitoxin (TA) Systems: TA systems are genetic elements that encode a stable toxin and a labile antitoxin. When activated by stress, such as antibiotic exposure, the antitoxin can be degraded, leading to the accumulation of the toxin. Some toxins can arrest cell growth or induce dormancy, which can confer tolerance to antibiotics by reducing their metabolic activity and thus their efficacy. nih.gov
These adaptive mechanisms allow bacteria to persist in the presence of streptomycin, potentially leading to the selection and emergence of more robust resistance.
Phenotypic Suppression of Resistance Mutations
Phenotypic suppression refers to a phenomenon where a secondary mutation or a specific cellular condition can mask the phenotypic expression of a primary resistance mutation. In the context of streptomycin resistance, which often arises from mutations in the rpsL gene encoding ribosomal protein S12, suppressor mutations can restore streptomycin sensitivity or reduce the level of resistance. ppjonline.orgresearchgate.net
These suppressor mutations typically occur in other genes involved in protein synthesis or ribosomal function, indirectly compensating for the defect caused by the primary mutation. While not eliminating the resistance gene itself, phenotypic suppression can lead to a reduced resistance phenotype, making the bacteria appear more susceptible to streptomycin. researchgate.netresearchgate.net
Analytical Methodologies for Streptomycin B Research
Spectroscopic and Spectrometric Methods for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing its vibrational modes. For Streptomycin (B1217042) B and related compounds, FTIR has been utilized to confirm the presence of characteristic chemical bonds and functional groups, aiding in structural elucidation and purity assessment. Studies have identified absorption bands corresponding to hydroxyl (-OH) stretching, hydrocarbon (-CH) vibrations, and C=N or C=O stretching in streptomycin-related compounds jpmsonline.comresearchgate.net. For instance, a study analyzing streptomycin-loaded materials noted absorption peaks indicative of hydroxyl groups around 3411 cm⁻¹ and hydrocarbon chains between 2856 and 2915 cm⁻¹, along with a peak at 1649 cm⁻¹ suggesting a double bond researchgate.netnih.gov. These specific vibrational frequencies serve as a molecular fingerprint, allowing for the identification and characterization of Streptomycin B in various matrices or after chemical modifications researchgate.netrjptonline.orgnih.gov.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is employed to detect and quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Streptomycin itself exhibits absorption maxima at specific wavelengths, which can be altered upon derivatization or complexation. Research has reported absorption maxima for streptomycin in aqueous solutions at approximately 203, 271, and 327 nm farmaciajournal.com. Derivatives of streptomycin have shown distinct absorption patterns, with some azo derivatives exhibiting λmax values at 320, 401, and 318 nm jpmsonline.com. UV-Vis spectroscopy is also used in conjunction with other methods, such as colorimetric aptasensors, to quantify streptomycin by monitoring changes in absorbance at specific wavelengths, like 733 nm, which indicates the catalytic activity of gold nanoparticles used in the sensing mechanism rsc.org.
Biological and Biochemical Assays
Biological and biochemical assays are crucial for evaluating the efficacy of this compound, understanding its production pathways, and studying its genetic regulation.
Antimicrobial Activity Assays
Antimicrobial activity assays are fundamental for determining the effectiveness of this compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation. Studies have reported a range of MIC values for streptomycin against different bacterial species. For instance, MIC values for Leptospira spp. have been documented to range from 0.39 to 3.13 μg/mL nih.gov. In other studies involving Salmonella enterica, MIC values varied, with concentrations ranging from 0.1–3.2 mg/L or 0.4–25.0 mg/L for a significant percentage of bacteria tested researchgate.net. Against Trueperella pyogenes, MIC₅₀ values for streptomycin were reported to be ≥64 μg/mL when determined by broth microdilution, and 3.12 μg/mL by agar (B569324) dilution mdpi.com. These assays provide quantitative data on the susceptibility of bacteria to this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Streptomycin Against Select Bacteria
| Bacterial Species | MIC Range (μg/mL or mg/L) | Assay Method | Reference |
| Leptospira spp. | 0.39 – 3.13 μg/mL | Broth Microdilution | nih.gov |
| Salmonella enterica | 0.1 – 25.0 mg/L | Not specified | researchgate.net |
| Trueperella pyogenes | ≥64 μg/mL | Broth Microdilution | mdpi.com |
| Trueperella pyogenes | 3.12 μg/mL | Agar Dilution | mdpi.com |
Enzymatic Assays for Biosynthesis and Degradation Studies
The biosynthesis of streptomycin is a complex, multi-step process involving numerous enzymes. Research utilizing enzymatic assays aims to characterize these enzymes and their roles. For example, enzymes such as dTDP-L-Dihydrostreptose Synthase (EC 2.4.2.23), involved in the synthesis of dTDP-L-dihydrostreptose, and Streptidine-6-phosphate Dihydrostreptosyltransferase (EC 2.4.2.24), which links dihydrostreptose (B1196812) to streptidine-6-phosphate, have been studied . Assays to measure the activity of enzymes like Aminoglycoside Phosphotransferase APH(6)-Id, which inactivates streptomycin, include HPLC-based methods detecting streptomycin consumption, spectrophotometric coupled assays, and radioenzymatic assays detecting labeled streptomycin phosphate (B84403) nih.gov. Studies also investigate the degradation of streptomycin by organisms like duckweed (Lemna aequinoctialis), where transcriptome analysis has indicated upregulation of secondary metabolic pathways, suggesting a role for specific enzymes in its degradation frontiersin.org.
Molecular Biology Techniques (e.g., PCR, Southern Blot, RT-PCR)
Molecular biology techniques are indispensable for dissecting the genetic machinery responsible for streptomycin biosynthesis and resistance. Polymerase Chain Reaction (PCR) and Southern hybridization are frequently used to identify and verify genes within the streptomycin biosynthesis gene cluster in organisms like Streptomyces griseus nih.govnih.gov. For instance, PCR with specific primers based on known S. griseus sequences allows for the amplification and subsequent sequencing of genes like strB1, which is involved in aminocyclitol biosynthesis nih.govoup.com. Southern blotting can confirm PCR results and analyze gene presence and organization within genomic DNA nih.gov. Reverse Transcription PCR (RT-PCR) is employed to study gene expression levels, such as observing an increase in the expression of the ytnP gene in Bacillus subtilis when treated with streptomycin asm.orgnih.gov. These techniques are vital for understanding gene regulation and identifying novel genes involved in the streptomycin pathway.
Reporter Gene Systems for Gene Expression Analysis
Reporter gene systems provide a sensitive and quantifiable method to monitor gene expression dynamics. In the context of streptomycin biosynthesis, these systems allow researchers to track the activity of specific promoters or genes. For example, a study utilized a PytnP-YFP (Yellow Fluorescent Protein) reporter system in Bacillus subtilis to demonstrate that streptomycin significantly increased the expression of the ytnP gene, approximately five-fold asm.orgnih.gov. This system, where the YFP gene is fused to a promoter of interest, allows for fluorescence-based measurement of gene activity. Other reporter systems, such as those employing lacZ or gusA (encoding β-glucuronidase), have also been developed and used in actinomycetes to study gene expression at the translational level, aiding in the understanding of regulatory networks governing secondary metabolite production, including streptomycin jmb.or.krrsc.orgcdnsciencepub.com.
Synthesis and Research on Streptomycin B Derivatives and Analogues
Semi-Synthetic and Synthetic Approaches to Streptomycin (B1217042) Derivatives
The chemical architecture of Streptomycin B, particularly the presence of a reactive aldehyde group, has been a primary target for synthetic modification. These modifications have largely focused on creating new derivatives through condensation reactions and the strategic introduction of novel chemical moieties.
The streptose (B1236354) moiety of this compound contains a free aldehyde group, which is a focal point for chemical derivatization. slideshare.netbrieflands.comnih.gov This functional group readily undergoes reaction with various nucleophiles, allowing for the synthesis of a wide range of derivatives. slideshare.net While the aldehyde group exists in equilibrium with its hydrated gem-diol form in aqueous solutions, it remains sufficiently reactive for synthetic transformations. researchgate.netnih.govresearchgate.net One notable approach involves the reaction of the aldehyde group with nitroalkanes in the presence of an alkaline agent, leading to the formation of nitroalkane derivatives of streptomycin. google.com
A significant area of research has been the synthesis of hydrazone, amino hydrazide, and sulfonyl hydrazide derivatives of this compound. These are typically achieved by reacting the aldehyde group of streptomycin with the corresponding hydrazine-containing compounds. researchgate.net
The synthesis of hydrazone derivatives involves the condensation reaction between this compound and various substituted hydrazines. researchgate.netnih.gov This reaction is often carried out in an aqueous solution, and depending on the specific hydrazine used, may require heating under reflux to yield the corresponding hydrazones. researchgate.net A study detailed the synthesis of five distinct hydrazone derivatives, which were characterized using various spectroscopic methods. researchgate.netnih.gov
Amino hydrazide derivatives are synthesized by reacting this compound with different acyl hydrazides. This modification introduces an amide linkage adjacent to the hydrazone functionality. Research has shown that a variety of these derivatives can be prepared, and they have been a subject of interest for their potential biological activities. researchgate.net
Similarly, sulfonyl hydrazide derivatives are obtained through the reaction of this compound with sulfonyl hydrazides. This introduces a sulfonamide group into the derivative structure. A series of these compounds have been successfully synthesized and characterized, further expanding the library of this compound analogues. researchgate.net
The following table summarizes a selection of synthesized hydrazone, amino hydrazide, and sulfonyl hydrazide derivatives of this compound. researchgate.net
| Derivative Type | Compound ID | R Group |
| Hydrazone | 12a | H |
| Amino Hydrazide | 13a | Phenyl |
| Amino Hydrazide | 13b | 4-Methylphenyl |
| Amino Hydrazide | 13c | 4-Methoxyphenyl |
| Amino Hydrazide | 13d | 4-Chlorophenyl |
| Sulfonyl Hydrazide | 15a | Methyl |
| Sulfonyl Hydrazide | 15b | Ethyl |
| Sulfonyl Hydrazide | 15c | Phenyl |
| Sulfonyl Hydrazide | 15d | 4-Methylphenyl |
| Sulfonyl Hydrazide | 15e | 4-Methoxyphenyl |
| Sulfonyl Hydrazide | 15f | 4-Chlorophenyl |
This table is generated based on the data presented in the referenced research article.
In an effort to explore novel delivery mechanisms, siderophore fragments have been introduced into the this compound structure. researchgate.net Siderophores are small molecules with a high affinity for iron and are utilized by microorganisms for iron acquisition. swan.ac.uknih.gov The "Trojan horse" strategy involves conjugating an antibiotic to a siderophore, aiming to hijack the bacterial iron uptake system to facilitate the entry of the antibiotic into the cell. swan.ac.ukresearchgate.net In the context of this compound, this has been achieved by modifying the aldehyde group to link a siderophore moiety. researchgate.net However, initial studies on these siderophore-streptomycin conjugates indicated a significant reduction in their biological activity compared to the parent compound. researchgate.net
Reactivity and Chemical Transformations of this compound
The chemical nature of this compound allows for a range of reactions, including oxidation and reduction, which lead to the formation of new compounds with altered properties.
The aldehyde group of this compound is susceptible to oxidation. researchgate.netkoreascience.kr Oxidation of streptomycin can be achieved using various oxidizing agents, such as potassium permanganate in an acidic medium. koreascience.kr The course of the oxidation can be monitored spectrophotometrically by measuring the consumption of the oxidizing agent or the formation of colored products. koreascience.kr While the precise structures of all oxidation products are not always fully elucidated in every study, it is known that the aldehyde group can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes, for instance, when subjected to Tollens' reagent, which results in the formation of a carboxylate ion under alkaline conditions. wikipedia.orgkhanacademy.org Enzymatic oxidation has also been reported, where a particulate fraction from Streptomyces griseus can oxidize dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate, indicating a biological oxidation pathway. nih.gov
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding dihydrostreptomycin. nih.govwikipedia.org This reduction is a significant chemical transformation as dihydrostreptomycin has been historically used as a less toxic alternative to streptomycin. The conversion can be achieved through catalytic hydrogenation or by using reducing agents such as sodium borohydride. nih.gov This process transforms the aldehyde functional group into a hydroxymethyl group, which alters the molecule's interaction with its biological targets and can influence its toxicological profile. nih.govwikipedia.org
Substitution Reactions for Functional Group Modification
The chemical structure of streptomycin, characterized by its streptidine (B14820), streptose, and N-methyl-L-glucosamine moieties, offers several sites for functional group modification through substitution reactions. longdom.org A primary target for these reactions is the free aldehyde group present in the streptose portion of the molecule. google.com Researchers have successfully reacted this aldehyde group with nitroalkanes (of the type R.CH2NO2) in the presence of an alkaline agent like sodium methoxide. google.com This reaction initially forms aci-salts which, upon treatment with a weak acid, rearrange to yield nitroalkane derivatives of streptomycin. google.com These derivatives have shown utility as antibiotics themselves and as intermediates for synthesizing further analogues. google.com
Another significant avenue for modification involves the two guanidino groups on the streptidine ring, which are crucial for the antibiotic's activity. longdom.org The synthesis of novel building blocks for new aminoglycosides has been achieved through a multi-step process starting from streptomycin sulfate. This process includes the hydrolysis of the guanidine residues, reprotection of the resulting amines as azides, protection of hydroxyl groups as benzyl ethers, and subsequent cleavage of the glycosidic bonds. nih.gov This approach yields a versatile diazido-streptamine derivative that can be further modified. For instance, protocols for regioselective monodebenzylation and the selective reduction of a single azide group have been developed, providing access to a range of optically pure building blocks for medicinal chemistry. nih.gov
Azo derivatives of streptomycin have also been synthesized by reacting the parent molecule with compounds like phenol, β-naphthol, and 2-hydroxynaphthaldehyde in the presence of acids such as H3PO4 and NaNO2 or HNO3. jpmsonline.com These substitution reactions create new chemical entities with potentially altered biological activities. jpmsonline.com
Table 1: Examples of Substitution Reactions on Streptomycin
| Target Functional Group | Reagents Used | Type of Reaction Product | Reference |
|---|---|---|---|
| Aldehyde Group (Streptose) | Nitroalkanes (R.CH2NO2), Sodium Methoxide | Nitroalkane Derivatives | google.com |
| Guanidino Groups (Streptidine) | Hydrolizing agents, Azide sources (e.g., NaN3), Benzyl bromide | Diazido-streptamine Derivatives | nih.gov |
Structure-Activity Relationship Studies for Modified Compounds
The biological activity of streptomycin and its derivatives is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies have revealed that the guanidino groups on the streptidine moiety are essential for its antibacterial action. longdom.org The removal or modification of even one of these groups can lead to a significant reduction in antibiotic activity. longdom.org
Streptomycin functions by binding to the 30S ribosomal subunit of bacteria, specifically to the 16S rRNA, causing codon misreading and inhibiting protein synthesis. wikipedia.orglevel.com.tw The structural integrity of the molecule is paramount for this interaction. Modifications that alter the shape or charge distribution of the molecule can disrupt its binding affinity to the ribosome. For example, mutations in the bacterial ribosome, particularly in the S12 protein (encoded by the rpsL gene), can cause structural changes that prevent streptomycin from binding effectively, leading to resistance. drugbank.com
Studies on synthesized derivatives have provided further insight. An azo derivative of streptomycin, prepared through a reaction with phenol, demonstrated moderate inhibitory activity against Escherichia coli, a bacterium against which the parent streptomycin standard showed no inhibition in the same study. jpmsonline.com This suggests that specific substitutions can alter the antibacterial spectrum. Conversely, other synthesized azo derivatives showed no ability to inhibit the tested bacteria, highlighting the specificity required for effective modification. jpmsonline.com The complexity of SAR is underscored by the phenomenon of streptomycin dependency, where certain bacterial mutants with altered ribosomes require the presence of the antibiotic for proper protein synthesis, as the drug's binding corrects a mutational defect. longdom.org
Comparison with Other Aminoglycosides (e.g., gentamicin (B1671437), netilmicin, hybrimycins, neomycin B)
Streptomycin is the progenitor of the aminoglycoside class, but its structure is distinct from many other clinically important members, such as gentamicin, netilmicin, and neomycin B, which are based on a 2-deoxystreptamine (2-DOS) core. nih.govyoutube.com Streptomycin, in contrast, is built upon a streptidine base. nih.gov This fundamental structural difference influences their spectrum of activity, mechanisms of resistance, and toxicological profiles.
Gentamicin and Netilmicin: Like other 2-DOS aminoglycosides, gentamicin inhibits protein synthesis by binding to the 30S ribosomal subunit. asm.org Netilmicin, a semisynthetic derivative of sisomicin, shares a similar mechanism. nih.gov A key difference in activity arises from their susceptibility to bacterial resistance enzymes. For instance, netilmicin shows greater activity than gentamicin against certain gentamicin-resistant gram-negative bacteria that produce specific inactivating enzymes like aminoglycoside 3-N-acetyltransferase. nih.gov Streptomycin is susceptible to a different set of resistance enzymes, such as aminoglycoside nucleotidyltransferases (ANTs), specifically ANT(3″) and ANT(6). nih.gov
Neomycin B: Neomycin B is a 4,5-disubstituted 2-DOS aminoglycoside. youtube.com It is structurally more complex than streptomycin. researchgate.net While both antibiotics bind to the ribosome, studies have shown they distort its conformation at different sites. nih.gov Streptomycin preferentially affects the area around ribosomal protein S18, whereas neomycin impacts the environment of proteins S1, S21, and/or L10. nih.gov This difference in binding may account for variations in their biological effects. In structure-activity comparisons, the replacement of the 2-deoxystreptamine residue in neomycin with streptamine (the core of streptomycin) had little effect on its biological activity, suggesting a degree of interchangeability of these core structures in certain contexts. acs.org
Hybrimycins: These are novel antibiotics created through mutational biosynthesis. nih.gov A mutant strain of Streptomyces fradiae, which naturally produces neomycin, was unable to synthesize the 2-deoxystreptamine core. nih.gov By supplying the mutant with streptamine (from streptomycin) or its isomer 2-epistreptamine, researchers induced the production of hybrid antibiotics. Hybrimycins A and B are essentially neomycin analogues built upon a streptamine core, demonstrating the feasibility of combining structural features from different aminoglycoside families. nih.gov
Table 2: Structural and Mechanistic Comparison of Aminoglycosides
| Aminoglycoside | Core Structure | Primary Ribosomal Target Site (Protein) | Key Resistance Enzyme Classes | Reference |
|---|---|---|---|---|
| Streptomycin | Streptidine | S18 | ANT(3"), ANT(6) | nih.govnih.govnih.gov |
| Gentamicin | 2-Deoxystreptamine | Not specified (general 30S binding) | APH(3'), AAC(3), ANT(2") | nih.govasm.org |
| Netilmicin | 2-Deoxystreptamine | Not specified (general 30S binding) | AAC(2'), AAC(6') | nih.govnih.gov |
| Neomycin B | 2-Deoxystreptamine | S1, S21, L10 | APH(3') | asm.orgnih.gov |
| Hybrimycins | Streptamine | Not specified | Not specified | nih.gov |
Enzymatic Synthesis of Novel Derivatives
Enzymatic synthesis offers a powerful tool for creating novel streptomycin derivatives with high specificity, often under milder conditions than chemical synthesis. Enzymes involved in the streptomycin biosynthesis pathway can be harnessed to modify the parent molecule or its precursors.
One key enzymatic reaction is phosphorylation. Enzyme preparations from streptomycin-producing Streptomyces strains, containing streptomycin 6-phosphate phosphatase, have been shown to catalyze the transfer of phosphate (B84403) groups from donors like dihydrostreptomycin 6-phosphate to various aminocyclitol acceptors. researchgate.net This phosphotransferase activity can be used to create novel monophosphorylated derivatives. researchgate.net For example, streptamine and 2-deoxystreptamine can act as acceptors for the phosphate group. researchgate.net The site of phosphorylation is often specific; these enzyme preparations preferentially esterify hydroxyl groups that are ortho to amino groups on the aminocyclitol ring. researchgate.net
Another approach involves using enzymes from resistant bacterial strains. These enzymes, which normally inactivate aminoglycosides, can be repurposed for synthetic chemistry. For instance, kinases from Streptomyces bikiniensis can phosphorylate dihydrostreptomycin, with substrate specificity studies indicating that the 3'-α-hydroxymethyl group is the site of phosphorylation. scispace.com
Furthermore, the enzymatic formation of key intermediates in streptomycin biosynthesis has been demonstrated. Dihydrostreptomycin 6-phosphate, a precursor, can be formed by incubating O-alpha-L-dihydrostreptose-(1→4)-streptidine 6-phosphate with cell-free extracts from Streptomyces griseus. nih.gov This reaction is catalyzed by a dihydrostreptosyltransferase. nih.gov By manipulating these enzymatic steps and providing alternative substrates, it is possible to generate a library of novel streptomycin analogues for further study and potential therapeutic use.
Future Directions and Research Gaps in Streptomycin B Studies
Advanced Structural Characterization of Streptomycin (B1217042) B-Ribosome Complexes
A foundational element in understanding the mechanism of action of any ribosome-targeting antibiotic is the high-resolution structural determination of its complex with the ribosome. For streptomycin, a wealth of structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) has illuminated its binding site and the conformational changes it induces in the 30S ribosomal subunit. bnl.gov These studies have been pivotal in explaining how streptomycin causes misreading of the genetic code. bnl.gov
However, a significant research gap exists in the specific structural characterization of the Streptomycin B-ribosome complex. This compound differs from streptomycin by the presence of a mannose moiety attached to the N-methyl-L-glucosamine sugar. This additional glycosylation is the primary structural distinction, and its influence on ribosome binding is not yet fully understood at a molecular level.
Future research should prioritize obtaining high-resolution structures of the bacterial 70S ribosome in complex with this compound. Cryo-EM, which has proven to be a powerful technique for visualizing antibiotic-ribosome interactions at near-atomic resolution, would be the method of choice. Such studies would aim to:
Precisely map the binding pocket: Determine if the core interactions of the streptidine (B14820) and streptobiosamine (B1682495) moieties of this compound with the 16S rRNA and ribosomal protein S12 are conserved, as seen with streptomycin.
Compare conformational changes: A comparative structural analysis of ribosomes bound to streptomycin versus this compound would be invaluable. This would reveal subtle differences in the distortion of the decoding A-site, which could explain the observed differences in their antibacterial potency.
| Technique | Potential Insights for this compound-Ribosome Complex | Key Research Question |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution structure of the complex, visualization of the mannose moiety's interactions. | How does the mannose group of this compound alter the binding and conformational state of the ribosome compared to streptomycin? |
| X-ray Crystallography | High-resolution details of the binding site, precise bond distances and angles. | What are the specific atomic contacts between this compound and the 30S subunit? |
| Molecular Dynamics Simulations | Dynamic behavior of the complex, understanding the energetic contributions of the mannose group to binding. | What is the thermodynamic basis for the difference in activity between streptomycin and this compound? |
Comprehensive 'Resistome' Analysis for this compound
The "resistome" encompasses all antibiotic resistance genes in a given environment. While the resistome for streptomycin has been extensively studied, a comprehensive analysis specific to this compound is lacking. The primary mechanisms of resistance to streptomycin include target site mutations in the rpsL gene (encoding ribosomal protein S12) or the 16S rRNA, and enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). apsnet.orgpatsnap.comnih.gov It is crucial to determine if these mechanisms confer cross-resistance to this compound and if there are unique resistance determinants for this analogue.
Future research in this area should focus on:
Screening for specific resistance genes: Utilizing functional metagenomics to screen environmental and clinical microbial communities for genes that confer resistance specifically to this compound. This could uncover novel AMEs that preferentially modify the mannosylated form of the antibiotic.
Characterizing known resistance mechanisms: Systematically evaluating the impact of known streptomycin resistance mutations (e.g., in rpsL) on the minimum inhibitory concentration (MIC) of this compound. This would clarify the extent of cross-resistance.
Investigating efflux pumps: While efflux is a known mechanism of resistance to some aminoglycosides, its role in resistance to streptomycin is less pronounced. acs.orgnih.gov A comprehensive analysis should investigate whether specific efflux pumps in various bacterial species can recognize and extrude this compound, potentially more efficiently than streptomycin due to its additional sugar moiety.
| Resistance Mechanism | Known for Streptomycin | Research Gap for this compound |
| Target Modification | Mutations in rpsL and 16S rRNA. patsnap.com | Quantitative assessment of cross-resistance conferred by these mutations to this compound. |
| Enzymatic Inactivation | Phosphotransferases, adenylyltransferases, acetyltransferases. patsnap.com | Identification of AMEs that specifically recognize and inactivate this compound. |
| Efflux Pumps | Generally a minor mechanism. nih.govmdpi.com | Screening for efflux pumps that may have a higher affinity for this compound. |
Metabolic Engineering Strategies for Directed Biosynthesis of Specific Analogues
Streptomycin is produced by Streptomyces griseus through a complex biosynthetic pathway. slideshare.netresearchgate.net The biosynthesis of this compound involves an additional glycosylation step where a mannose unit is attached. Understanding and manipulating this pathway offers the potential for the directed biosynthesis of specific analogues.
Future research in metabolic engineering should aim to:
Identify and characterize the mannosyltransferase: The specific enzyme responsible for attaching the mannose group to streptomycin to form this compound needs to be unequivocally identified and biochemically characterized.
Develop engineered strains for enhanced this compound production: Overexpression of the identified mannosyltransferase gene in S. griseus could lead to a higher yield of this compound. Conversely, its knockout would be expected to increase the production of streptomycin.
Precursor-directed biosynthesis: This approach involves feeding modified precursors to the fermentation culture to generate novel analogues. nih.govresearchgate.net Future studies could explore the use of different sugar precursors to generate a library of glycosylated streptomycin analogues with potentially improved properties.
| Metabolic Engineering Strategy | Objective | Potential Outcome |
| Gene Overexpression | Increase the production of the mannosyltransferase. | Enhanced yield of this compound. |
| Gene Knockout | Inactivate the mannosyltransferase gene. | Increased production of streptomycin. |
| Precursor-Directed Biosynthesis | Supply modified sugar precursors to the fermentation. | Generation of novel glycosylated streptomycin analogues. |
Environmental Monitoring and Risk Assessment of this compound Residues
The use of streptomycin in agriculture, particularly in orchards, has raised concerns about its environmental fate and the potential for promoting antibiotic resistance. epa.govscribd.comfrontiersin.org While methods for detecting streptomycin in environmental matrices exist, there is a lack of specific methods for monitoring this compound. nih.gov
A critical area for future research is the development of robust analytical methods to specifically detect and quantify this compound in soil, water, and plant tissues. This would enable a comprehensive risk assessment, which should include:
Persistence and degradation studies: Determining the half-life of this compound in different environmental compartments and identifying its degradation products. researchgate.netnih.gov The mannose moiety may affect its sorption to soil particles and its susceptibility to microbial degradation.
Ecotoxicology: Assessing the toxicity of this compound to non-target organisms, such as soil microflora, aquatic invertebrates, and plants.
Contribution to the environmental resistome: Investigating the selective pressure exerted by this compound residues on the environmental microbiome and its role in the proliferation of resistance genes. frontiersin.org
| Research Area | Specific Focus for this compound | Key Question |
| Analytical Method Development | LC-MS/MS methods to differentiate this compound from streptomycin. | How can we accurately quantify this compound in complex environmental samples? |
| Environmental Fate | Studies on soil sorption, biodegradation, and photolysis. nih.gov | Is this compound more or less persistent in the environment than streptomycin? |
| Ecotoxicological Assessment | Toxicity testing on a range of non-target organisms. | What is the environmental risk profile of this compound? |
Exploration of Non-Antibiotic Biological Activities of this compound
Beyond their antibacterial effects, some antibiotics and their derivatives can have other biological activities, including acting as signaling molecules. nih.gov In S. griseus, the production of streptomycin is regulated by A-factor, a small signaling molecule. nih.gov This raises the possibility that streptomycin and its analogues, such as this compound, could have roles in microbial communication or other biological processes.
Future research should explore the potential non-antibiotic activities of this compound, including:
Signaling and quorum sensing: Investigating whether this compound can act as a signaling molecule to modulate gene expression, either in the producing organism or in other microbes within its ecological niche.
Effects on eukaryotic cells: While the primary target of aminoglycosides is the bacterial ribosome, off-target effects on eukaryotic cells can occur. A systematic investigation of the effects of this compound on various eukaryotic cell lines could reveal novel bioactivities.
Agricultural applications beyond antibiotic use: Exploring potential roles as plant growth promoters or elicitors of plant defense responses.
This exploration of non-antibiotic activities could open up new avenues for the application of this compound and its derivatives in biotechnology and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
